Isobenzofuran, 1-butyl-1,3-dihydro-

Description

Contextualization within the Isobenzofuran (B1246724) Chemical Class

To understand Isobenzofuran, 1-butyl-1,3-dihydro-, it is essential to first examine its parent structure, isobenzofuran. Isobenzofuran is a bicyclic heterocyclic compound composed of a furan (B31954) ring fused to a benzene (B151609) ring. wikipedia.org This core structure is the foundation for a wide array of derivatives with diverse applications.

The isobenzofuran skeleton is of considerable interest in organic chemistry due to its unique structural and electronic properties. smolecule.com Isobenzofurans are recognized as highly reactive dienes, particularly in Diels-Alder reactions, a powerful tool for the formation of cyclic compounds. beilstein-journals.org This reactivity is largely attributed to the thermodynamic gain of forming a stable benzene ring in the resulting product. beilstein-journals.org

The inherent strain and electron-deficient nature of the isobenzofuran ring system make it a valuable component in various chemical transformations. smolecule.com While the parent isobenzofuran is highly reactive and tends to polymerize, the introduction of substituents can lead to more stable derivatives. wikipedia.org For instance, 1,3-diphenylisobenzofuran (B146845) is a stable, commercially available compound frequently used as a trapping agent for reactive species like singlet oxygen. beilstein-journals.org The versatility of the isobenzofuran skeleton allows for its use in synthesizing complex polycyclic aromatic hydrocarbons. beilstein-journals.org

Isobenzofuran derivatives are a focal point of modern research due to their presence in numerous natural products and their potential as therapeutic agents and functional materials. researchgate.netresearchgate.net Research has demonstrated that compounds featuring the isobenzofuran core exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Recent synthetic advancements have broadened the accessibility of isobenzofuran derivatives. For example, methods utilizing renewable resources like 2-carene (B1609329) have been developed for their synthesis. abo.fi Furthermore, isobenzofuran derivatives are being investigated as intermediates and dyes, such as 5-(tert-Butyl)isobenzofuran-1,3-dione. medchemexpress.com The ongoing exploration of novel synthetic routes, including transition metal-catalyzed reactions, continues to expand the library of isobenzofuran-based compounds for various applications. smolecule.comnih.gov

Academic Importance and Research Focus for Substituted 1,3-Dihydroisobenzofurans

Substituted 1,3-dihydroisobenzofurans, the direct chemical class of Isobenzofuran, 1-butyl-1,3-dihydro-, represent a crucial area of academic and industrial research. This structural motif is a key component in a multitude of pharmacologically active compounds. rhhz.net

The 1,3-dihydroisobenzofuran ring is a fundamental nucleus in many natural products and bioactive molecules. researchgate.net A notable example is its presence in the structure of the widely used antidepressant, citalopram (B1669093). researchgate.net This has spurred significant research into developing efficient synthetic methods for various substituted 1,3-dihydroisobenzofurans. rhhz.net

Current research focuses on several key areas:

Novel Synthetic Methodologies: Chemists are continuously developing more efficient and versatile methods for synthesizing substituted 1,3-dihydroisobenzofurans. These include iodocyclization of 2-vinylbenzyl alcohols and transition metal-catalyzed cycloetherification. clockss.orgrsc.org

Asymmetric Synthesis: The creation of chiral 1,3-dihydroisobenzofurans is of great importance, as the specific stereochemistry of a molecule can be critical to its biological activity. researchgate.netthieme-connect.com Techniques like redox deracemization are being employed to achieve high enantiomeric purity. researchgate.net

Biological Evaluation: Researchers are actively synthesizing and screening new derivatives for a range of biological activities. For instance, spiro[isobenzofuran-1(3H),4'-piperidines] have been investigated as potential central nervous system agents. acs.org The search for new antidepressant agents has also led to the synthesis and evaluation of novel isobenzofuran-1(3H)-one derivatives. researchgate.net

Applications in Material Science: Beyond pharmaceuticals, 1,3-dihydroisobenzofuran derivatives have found use in the agricultural industry and as perfumes and colorants. rhhz.net

The continued interest in this class of compounds underscores their importance and potential for future discoveries in medicine, agriculture, and materials science.

Data for Isobenzofuran, 1-butyl-1,3-dihydro-

| Property | Value |

| Chemical Name | Isobenzofuran, 1-butyl-1,3-dihydro- |

| CAS Number | 180068-03-5 |

| Molecular Formula | C12H16O |

| Parent Class | Substituted 1,3-Dihydroisobenzofuran |

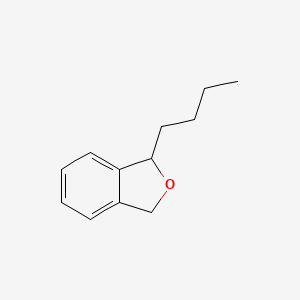

Structure

2D Structure

3D Structure

Properties

CAS No. |

180068-03-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-butyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C12H16O/c1-2-3-8-12-11-7-5-4-6-10(11)9-13-12/h4-7,12H,2-3,8-9H2,1H3 |

InChI Key |

LDWAVJQJYZWURQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2=CC=CC=C2CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dihydroisobenzofuran Compounds

Strategies for Constructing the 1,3-Dihydroisobenzofuran Core

The fundamental framework of 1,3-dihydroisobenzofuran can be assembled through several effective cyclization strategies. These methods often start from readily available ortho-substituted benzene (B151609) derivatives.

Palladium-Catalyzed Cyclization Reactions of o-Alkynyl Benzyl (B1604629) Alcohols

A notable method for synthesizing 1,3-dihydroisobenzofuran compounds involves the palladium-catalyzed cyclization of o-alkynyl benzyl alcohols. google.com This approach utilizes a palladium catalyst, such as palladium chloride, often in the presence of a co-catalyst like copper chloride, to facilitate the intramolecular cyclization. google.com The reaction proceeds through the activation of the alkyne by the palladium catalyst, followed by the nucleophilic attack of the benzylic alcohol to form the dihydroisobenzofuran ring. researchgate.netbohrium.com This methodology has been shown to be effective for a range of substrates, allowing for the synthesis of various substituted 1,3-dihydroisobenzofurans. google.comnih.gov

A specific example involves the use of a Pd(OAc)2 catalyst, which has been shown to effectively catalyze the carbocyclization of o-alkynyl ketones to produce alkylidene indanones as single E stereoisomers in good to excellent yields. nih.gov While this example leads to an indanone, the underlying principle of palladium-catalyzed cyclization of an ortho-alkynyl-substituted aromatic compound is relevant. The reaction tolerates various functional groups, including fluoro, methoxy (B1213986), chloro, and cyano groups. nih.gov

Iodine-Mediated Cyclization of 2-Vinylbenzyl Alcohols

Iodine-mediated cyclization offers an efficient route to 1,3-dihydroisobenzofurans starting from 2-vinylbenzyl alcohols. clockss.orgresearchgate.net This method, often referred to as iodocyclization, is a powerful tool in the synthesis of benzene-fused heterocyclic compounds. clockss.org The process involves the treatment of 2-vinylbenzyl alcohols with iodine in the presence of a base, such as potassium t-butoxide, leading to the formation of 1-(iodomethyl)-1,3-dihydroisobenzofurans in generally good yields. clockss.org

The precursor 2-vinylbenzyl alcohols can be conveniently prepared through the reaction of 2-vinylphenyllithiums with various carbonyl compounds. clockss.org The resulting iodo-substituted dihydroisobenzofurans can be further functionalized. For instance, the iodine can be replaced with hydrogen by treatment with tributyltin hydride, yielding 1-methyl-1,3-dihydroisobenzofuran derivatives. clockss.org This two-step sequence provides a versatile pathway to substituted 1,3-dihydroisobenzofurans. clockss.orgsemanticscholar.org

Table 1: Synthesis of 1-(Iodomethyl)-1,3-dihydroisobenzofurans via Iodine-Mediated Cyclization

| Starting 2-Vinylbenzyl Alcohol | Carbonyl Compound | Product | Yield (%) |

| 2-Vinylbenzyl alcohol | Formaldehyde | 1-(Iodomethyl)-1,3-dihydroisobenzofuran | Good |

| 1-(2-Vinylphenyl)ethanol | Acetaldehyde | 1-Methyl-1-(iodomethyl)-1,3-dihydroisobenzofuran | Good |

Data compiled from representative examples in the literature. clockss.org

One-Pot Synthetic Approaches to 1,3-Dihydroisobenzofuran Derivatives

One-pot syntheses provide an efficient and atom-economical way to construct complex molecules like 1,3-dihydroisobenzofuran derivatives from simple starting materials. researchgate.netresearchgate.net These methods often involve a sequence of reactions where intermediates are not isolated, streamlining the synthetic process.

One such approach is a DBU/AgOTf relay-catalyzed one-pot reaction of 2-alkynylbenzaldehydes and α-diazo esters, which has been shown to be an efficient method for constructing 1,3-dihydroisobenzofuran derivatives. researchgate.net Another strategy involves a sequential Passerini-azide/Ag(I)-catalyzed cyclization process. researchgate.net Additionally, a tin powder-promoted synthesis has been developed for 1,3-disubstituted 1,3-dihydroisobenzofuran compounds. sioc-journal.cn

A copper-catalyzed domino one-pot strategy has also been reported for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. acs.org This reaction proceeds through intermolecular cyanation, in situ intramolecular nucleophilic attack, and subsequent hydrolysis, all carried out in water as a green solvent. acs.org

Synthesis from Phthalic Anhydride (B1165640) Derivatives as Precursors

Phthalic anhydride and its derivatives serve as versatile precursors for the synthesis of the 1,3-dihydroisobenzofuran skeleton. rsc.orgresearchgate.net One common strategy involves the reduction of the anhydride functionality. For instance, reductive coupling of phthalic anhydride with ketones using a Zn-TiCl4 system can yield 3-spirocyclopentanylphthalides. rsc.org

Furthermore, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) has been synthesized from 1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile by reaction with p-fluoro phenyl magnesium bromide. nih.gov The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for further derivatization. nih.gov

Regioselective Introduction of Alkyl Substituents, Including Butyl Moieties

Once the 1,3-dihydroisobenzofuran core is established, the introduction of substituents at specific positions is crucial for tailoring the molecule's properties.

Alkylation Strategies for 1,3-Dihydroisobenzofuran Frameworks

The introduction of alkyl groups, such as a butyl group, onto the 1,3-dihydroisobenzofuran framework can be achieved through various alkylation strategies. One common method involves the reaction of a suitable precursor with an organometallic reagent.

For the synthesis of 1-butyl-1,3-dihydroisobenzofuran, a plausible route would involve the reaction of a 1,3-dihydroisobenzofuran-1-one (a phthalide) with a butyl-containing organometallic reagent like butyllithium (B86547) or a butyl Grignard reagent. This would be followed by a reduction step to convert the resulting tertiary alcohol to the desired 1-butyl-1,3-dihydroisobenzofuran.

Another approach involves the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide (B148349) 3-carboxylic esters. acs.org This method allows for the enantioselective introduction of substituents at the 3-position (equivalent to the 1-position in the parent 1,3-dihydroisobenzofuran system), yielding 3,3-disubstituted phthalides with a chiral quaternary carbon. acs.org While this specific method focuses on creating a quaternary center, the underlying principle of alkylating a phthalide derivative is applicable.

Advanced Derivatization and Functionalization Reactions

Further chemical modifications of the 1,3-dihydroisobenzofuran core allow for the creation of a diverse range of derivatives with tailored properties.

The presence of a nitro group on the aromatic ring of the 1,3-dihydroisobenzofuran scaffold opens up a variety of synthetic possibilities. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols bearing a para-nitro group on a phenyl ring conjugated to the triple bond has been shown to favor the formation of the 5-membered dihydroisobenzofuran ring. nih.gov This is due to the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the alkyne's C-1 position. nih.gov

While specific transformations of "nitro-substituted 1-butyl-1,3-dihydroisobenzofuran" are not detailed in the provided results, general reactions of nitroarenes can be inferred. The nitro group can be reduced to an amino group, which can then undergo a wide range of further functionalization reactions, such as diazotization followed by substitution or coupling reactions. The synthesis of 1,3-dihydroisobenzofurans with nitro groups has been achieved, with these compounds serving as intermediates for further derivatization. rhhz.net For example, benzhydrazides containing nitro groups have been successfully converted to the corresponding 1,3-dihydroisobenzofurans. rhhz.net

Halogenated 1,3-dihydroisobenzofurans are valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions. For example, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (B125163) has been synthesized and utilized as a key intermediate in the synthesis of escitalopram (B1671245). rhhz.net The bromo substituent can be readily replaced using various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. nih.gov

The synthesis of halogenated 1,3-dihydroisobenzofurans can be achieved through several routes. One method involves the use of halogenated starting materials, such as 5-bromosalicylaldehyde, which can be converted to the corresponding halogenated 1,3-dihydroisobenzofuran derivative. rhhz.net Another approach is the iodocyclization of 2-vinylbenzyl alcohols, which yields 1-(iodomethyl)-1,3-dihydroisobenzofurans. researchgate.net The iodo moiety in these products can then be substituted with various nucleophiles. researchgate.net

Table 2: Reactions of Halogenated 1,3-Dihydroisobenzofurans

| Halogenated Substrate | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | Suzuki Coupling | 5-Aryl-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | Intermediate for escitalopram synthesis. | rhhz.netnih.gov |

| 1-(Iodomethyl)-1,3-dihydroisobenzofuran | Nucleophilic Substitution | 1-(Substituted-methyl)-1,3-dihydroisobenzofuran | Versatile intermediate for further functionalization. | researchgate.net |

Spiro-isobenzofurans, which contain a spirocyclic junction involving the 1-position of the isobenzofuran (B1246724) ring, are an interesting class of compounds with potential applications in medicinal chemistry. While specific routes starting from 1-butyl-1,3-dihydroisobenzofuran are not explicitly described, general strategies for the synthesis of spiro-isobenzofurans can be adapted.

One potential approach involves the deprotonation of 1-butyl-1,3-dihydroisobenzofuran at the 1-position followed by reaction with a suitable dielectrophile. However, controlling the regioselectivity of such a reaction could be challenging.

A more controlled synthesis might involve the intramolecular cyclization of a suitably functionalized 1-butyl-1,3-dihydroisobenzofuran derivative. For instance, if a side chain containing a nucleophile and an electrophile is attached to the 1-position, an intramolecular reaction could lead to the formation of a spirocyclic system.

Another strategy could involve the reaction of a lithiated 1,3-dihydroisobenzofuran with a cyclic ketone or a related electrophile. The synthesis of 1,1,3-trisubstituted and 1,1,3,3-tetrasubstituted 1,3-dihydroisobenzofurans has been achieved through the addition of α-substituted 2-lithiostyrenes to aldehydes or ketones, followed by acid-catalyzed cyclization. researchgate.net This methodology could potentially be extended to the synthesis of spiro-isobenzofurans by using a cyclic ketone as the electrophile.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dihydroisobenzofuran Systems

Electrophilic and Nucleophilic Reactivity of the Isobenzofuran (B1246724) Moiety

The isobenzofuran moiety, a bicyclic aromatic ether, possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles. The furan (B31954) ring, fused to the benzene (B151609) ring, is electron-rich and thus generally acts as a nucleophile. Aromatic electrophilic substitution reactions typically involve the aromatic ring acting as a nucleophile to attack an electrophile, resulting in the substitution of a hydrogen atom while retaining the aromaticity of the ring. researchgate.net

In the context of the isobenzofuran system, the furan ring's high reactivity makes it susceptible to electrophilic attack. However, the reactivity is often channeled into cycloaddition reactions, which are discussed in section 3.4.

Nucleophilic substitution reactions are also pertinent to the chemistry of isobenzofuran derivatives. These reactions are common in electron-deficient aromatic systems. researchgate.net For instance, in highly electrophilic systems like nitro-2,1,3-benzoxadiazoles (nitrobenzofurazans), nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, occurs readily. researchgate.net The reaction of 7-chloro-4-nitrobenzofurazan with phenols, for example, proceeds via a rate-limiting nucleophilic addition to form a σ-complex, followed by the rapid expulsion of the chloride ion. researchgate.net

In the case of 1,3-dihydroisobenzofuran systems, such as 6-bromo-1-methoxy-1,3-dihydroisobenzofuran (B3197746), the bromine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, via nucleophilic substitution pathways. smolecule.com Furthermore, the generation of an isobenzofuranyl carbene complex can occur through the intramolecular nucleophilic attack of a carbonyl oxygen atom onto a coordinated alkyne in certain organometallic systems. sci-hub.se The reactivity of the system can be influenced by the nature of the substituents present on the ring.

The formation of 1-butyl-1,3-dihydroisobenzofuran itself can be achieved through methods such as the iodocyclization of 2-(1-alkynyl)benzylic alcohols, where the regioselectivity is dependent on the substitution pattern. nih.gov For example, substrates with a tertiary alcohol group favor a 5-exo-dig cyclization to yield dihydroisobenzofurans, influenced by the gem-dialkyl effect. nih.gov

Oxidative and Reductive Pathways in 1,3-Dihydroisobenzofuran Chemistry

The 1,3-dihydroisobenzofuran ring system can undergo both oxidation and reduction reactions, often targeting the benzylic positions or substituents on the ring.

Oxidative Pathways: The oxidation of 1,3-dihydroisobenzofuran (phthalan) can yield phthalide (B148349). This transformation can be achieved using tert-butylhydroperoxide in the presence of a copper(II) halide and neocuproin catalyst. mdpi.com In substituted derivatives, such as 6-bromo-1-methoxy-1,3-dihydroisobenzofuran, the methoxy (B1213986) group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com The oxidation of N-aroylhydrazones of salicylaldehydes with lead tetraacetate is a key step in a facile synthesis of o-aroylbenzaldehydes, which are precursors to 1,3-dihydroisobenzofurans. rhhz.net

Reductive Pathways: Reduction reactions of substituted 1,3-dihydroisobenzofurans have also been reported. For instance, 6-bromo-1-methoxy-1,3-dihydroisobenzofuran can be reduced to form the dehalogenated product using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com The synthesis of citalopram (B1669093) analogues, which feature a 1,3-dihydroisobenzofuran core, involves the reduction of an intermediate lactone with lithium aluminum hydride to a diol, which then undergoes ring closure. nih.gov Additionally, the electrochemical reduction of 2-ethynylbenzaldehydes in methanol (B129727) can lead to the formation of dihydroisobenzofuran derivatives through the generation of a methoxide (B1231860) ion at the cathode. acs.org

A summary of representative oxidative and reductive reactions is presented below.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3-Dihydroisobenzofuran | t-BuOOH, Cu(II) halide, Neocuproin | Phthalide | Oxidation | mdpi.com |

| 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran | KMnO₄ or CrO₃ | Corresponding aldehyde or carboxylic acid | Oxidation | smolecule.com |

| 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran | LiAlH₄ or NaBH₄ | Dehalogenated product | Reduction | smolecule.com |

| Intermediate lactone for citalopram synthesis | LiAlH₄ | Intermediate diol | Reduction | nih.gov |

Photochemical Reactivity and Valence Isomerization Studies

The photochemical behavior of isobenzofuran and its derivatives has been a subject of interest, particularly concerning their potential for valence isomerization. Isobenzofurans are known to be sensitive to light. beilstein-journals.orgnih.gov

A significant finding in this area is the photovalence isomerization of 4,5,6-tri-t-butylisobenzofuran. oup.com Upon irradiation, this stable isobenzofuran derivative undergoes isomerization to form 2,3,4-tri-t-butyl-8-oxatetracyclo[4.3.0.02,4.03,5]nona-1(9),6-diene. oup.com This was the first documented case of an isobenzofuran derivative undergoing such a photochemical transformation. The remarkable stability of the starting material, attributed to the steric hindrance provided by the t-butyl groups, allowed for the study of its inherent photochemical reactivity. oup.com

In contrast, the parent isobenzofuran and other derivatives can undergo photodimerization. For example, irradiation of isobenzofuran can lead to [8+8] cycloaddition products. beilstein-journals.orgnih.gov The specific photochemical pathway is influenced by the substitution pattern on the isobenzofuran ring. The introduction of bulky substituents, as in the case of the tri-t-butyl derivative, can favor valence isomerization over intermolecular reactions like dimerization.

The photochemical isomerization of related furan compounds has also been studied, providing a broader context for the reactivity of the isobenzofuran system. acs.org While specific studies on the photochemical reactivity of 1-butyl-1,3-dihydroisobenzofuran are not prevalent, the principles derived from studies on other substituted isobenzofurans suggest that photochemical pathways are a possibility, with the outcome likely dependent on the reaction conditions and the steric and electronic properties of the butyl group.

| Compound | Condition | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4,5,6-Tri-t-butylisobenzofuran | Irradiation (high-pressure Hg-lamp) | 2,3,4-Tri-t-butyl-8-oxatetracyclo[4.3.0.0²,⁴.0³,⁵]nona-1(9),6-diene | Photovalence Isomerization | oup.com |

| Isobenzofuran | Irradiation | [8+8] cycloaddition products (dimers) | Photodimerization | beilstein-journals.orgnih.gov |

Cycloaddition Reactions (e.g., Diels-Alder) of Isobenzofuran Derivatives

Isobenzofurans are renowned for being among the most reactive dienes in Diels-Alder reactions. beilstein-journals.orgnih.gov This high reactivity is largely attributed to the gain in resonance energy from the formation of a stable benzene ring in the resulting cycloadduct. beilstein-journals.orgnih.gov Consequently, isobenzofurans have been widely utilized as the 4π-electron component in [4+2] cycloadditions.

Beyond the classic Diels-Alder reaction, isobenzofuran derivatives participate in a variety of other cycloaddition reactions, including [8+2], [4+3], [4+4], and [4+6] additions. beilstein-journals.orgnih.govnih.gov They have been effectively used to trap highly strained alkenes and alkynes. beilstein-journals.orgnih.gov

The reaction of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can proceed via an [8+2] cycloaddition to form furan-bridged ring systems, although a competing [4+2] cycloaddition between DMAD and the isobenzofuran nucleus is also observed. nih.govpku.edu.cn The mechanism of these [8+2] reactions can be complex, sometimes involving initial [4+2] cycloadditions followed by a beilstein-journals.orgCurrent time information in Bangalore, IN.-vinyl shift. pku.edu.cn The high reactivity of the isobenzofuran ring often drives the regiochemistry of these reactions. pku.edu.cn

The nature of both the isobenzofuran and the dienophile significantly influences the reaction's feasibility and outcome. For instance, in hetero-Diels-Alder reactions, many dienophile classes appear to be reactive only with the more potent isobenzofurans, as opposed to less reactive furans. rsc.org While 1-butyl-1,3-dihydroisobenzofuran itself is not an isobenzofuran (it lacks the diene system), its derivatives can be precursors to isobenzofurans which would then readily undergo these cycloadditions.

A summary of cycloaddition reactions involving isobenzofuran systems is provided below.

| Isobenzofuran Derivative | Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Isobenzofuran | Ethylene | [4+2] Diels-Alder | Benzene-fused cycloadduct | beilstein-journals.orgchemmethod.com |

| Dienylisobenzofurans | Dimethyl acetylenedicarboxylate (DMAD) | [8+2] Cycloaddition | Furan-bridged decatetraene ring systems | nih.gov |

| Dienylisobenzofurans | Dimethyl acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | Diels-Alder adduct | pku.edu.cn |

| Isobenzofuran | Arynes | [4+2] Cycloaddition | Annulated polycyclic aromatic hydrocarbons | nih.gov |

| Isobenzofuran | Imine compounds | (5+2) Cycloaddition | 1,3-Oxazepine ring | researchgate.net |

Impact of Substituents on Reaction Kinetics and Selectivity

Substituents on the isobenzofuran or 1,3-dihydroisobenzofuran ring play a critical role in modulating the system's reactivity, reaction kinetics, and selectivity.

In cycloaddition reactions, the electronic nature of substituents on the isobenzofuran ring can significantly alter the reaction rates. acs.org Steric effects are also paramount. For example, the introduction of bulky substituents at the 1- and 3-positions of the isobenzofuran ring, such as mesityl groups, provides kinetic stabilization. beilstein-journals.org 1,3-Dimesitylisobenzofuran is notably less reactive towards strong dienophiles like dimethyl acetylenedicarboxylate (DMAD) and acrylonitrile (B1666552) compared to 1,3-diphenylisobenzofuran (B146845). beilstein-journals.org This reduced reactivity is due to the bulky groups sterically hindering the approach of the dienophile to the reactive 1,3-carbons of the furan ring. beilstein-journals.org

The regioselectivity of reactions to form 1,3-dihydroisobenzofurans is also heavily influenced by substituents. In the iodocyclization of 2-(1-alkynyl)benzylic alcohols, the substitution pattern on the starting material dictates the cyclization mode. nih.gov Substrates with a tertiary benzylic alcohol group preferentially undergo a 5-exo-dig cyclization to form (Z)-1-alkylidene-1,3-dihydroisobenzofurans, a phenomenon attributed to the gem-dialkyl (Thorpe-Ingold) effect. In contrast, substrates with a secondary benzylic alcohol tend to favor a 6-endo-dig pathway, leading to isochromene derivatives. nih.gov

In the case of 1-butyl-1,3-dihydroisobenzofuran, the butyl group at the 1-position is an alkyl substituent. Alkyl groups are generally electron-donating through an inductive effect. This could subtly influence the electronic properties of the benzene ring. More significantly, its steric bulk, while less imposing than a mesityl group, would still play a role in directing the stereochemical outcome of reactions at or near the chiral center at position 1. For instance, in the palladium-catalyzed synthesis of (Z)/(E)-3-(1-arylalkylidene)-1,3-dihydroisobenzofurans, the reaction conditions (temperature and time) control the stereoselectivity, but the nature of the substituents on the starting tertiary alcohol also plays a role. rsc.org

| System | Substituent Effect | Impact | Reference |

|---|---|---|---|

| 1,3-Diarylisobenzofurans | Bulky ortho-alkyl groups (e.g., mesityl) | Decreased reactivity in Diels-Alder reactions (kinetic stabilization) | beilstein-journals.org |

| 2-(1-Alkynyl)benzylic alcohols | Tertiary vs. Secondary alcohol | Controls regioselectivity between 5-exo-dig (dihydroisobenzofuran) and 6-endo-dig (isochromene) cyclization | nih.gov |

| 3-Phenylamino)isobenzofuran-1(3H)-ones | Substituents on the phenylamino (B1219803) group | Influences electronic properties and solvatochromism | researchgate.net |

| o-Ethynylphenyl carbonyl compounds | Substituents on the carbonyl group | Affects the selectivity of product formation in reactions with osmium complexes | sci-hub.se |

Advanced Applications and Emerging Research Frontiers

Utility as Precursors and Synthons in Complex Organic Synthesis

The 1,3-dihydroisobenzofuran framework is a valuable building block, or synthon, in the construction of more complex molecular architectures. Organic chemists utilize these derivatives as versatile precursors for synthesizing a range of other compounds.

A convenient method for preparing functionalized heterocycles like isobenzofurans involves the use of arylmagnesium reagents that have an ortho-chloromethyl group. organic-chemistry.org These reagents have proven highly effective in creating not only isobenzofurans but also related structures such as phthalimidines and benzoazepines. organic-chemistry.org Furthermore, isobenzofuran-1(3H)-ones, a related class, serve as crucial intermediates in the synthesis of numerous biologically significant compounds and natural products. researchgate.net Their synthesis can be achieved through solvent-free reactions of phthalaldehydic acid with ketones, catalyzed by silica-immobilized sulfuric acid. researchgate.net The adaptability of the isobenzofuran (B1246724) core makes it a staple in synthetic strategies aimed at producing complex molecular targets. For instance, 5-Nitro-1,3-dihydroisobenzofuran is noted for its application as a precursor in the cascade synthesis of pyrroles.

Exploration in Organic Electronics and Material Science

The unique electronic structure of isobenzofuran derivatives has made them a focal point in the field of materials science, particularly for applications in organic electronics. nih.gov These compounds, composed of π-bonded molecules, can act as semiconductors when charges are introduced, making them suitable for various electronic devices. cas.org

Investigation of Electronic Properties: HOMO-LUMO Gaps

A critical factor in determining the suitability of a molecule for semiconductor applications is its HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO gap is generally desirable for semiconductors. beilstein-archives.org

Theoretical studies using Density Functional Theory (DFT) have become instrumental in predicting these properties. manipal.eduresearchgate.net Research has shown that isoacenofurans—isobenzofurans fused with additional benzene (B151609) rings—possess smaller HOMO-LUMO gaps compared to their corresponding acene isomers with the same number of rings. beilstein-archives.orgbeilstein-journals.org For example, pentacene, a well-known organic semiconductor, has a calculated HOMO-LUMO gap of 2.18 eV, which is significantly larger than that of the isoelectronic isotetracenofuran. beilstein-journals.org This suggests that isobenzofuran-based structures have intrinsic advantages for electronic applications. The distribution of HOMO and LUMO orbitals across the π-conjugated backbone is crucial for facilitating intramolecular charge transfer, a key process in organic electronic devices. nih.gov

Table 1: Calculated HOMO-LUMO Gaps of Selected Isoacenofurans and Acenes

| Compound | Number of π-electrons | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| Pentacene | 22 | 2.18 beilstein-journals.org |

| Isotetracenofuran | 22 | <1.69 beilstein-journals.org |

| 1,3-Dimesitylisotetracenofuran | 22 | 1.59 beilstein-journals.org |

| Isotetracenofuran with Phenylthio groups | 22 | 1.65 beilstein-journals.org |

This table presents data from theoretical calculations to compare the energy gaps of different but related molecular structures.

Role in p-Type Organic Semiconductor Development

The development of p-type organic semiconductors, where charge is transported via positive "holes," is a major goal in materials science. cas.org Isobenzofuran derivatives, especially large and kinetically stabilized isoacenofurans, are promising candidates for this role. beilstein-archives.orgbeilstein-journals.org Their inherently small HOMO-LUMO gaps make them compelling targets for synthesis and investigation as potential p-type materials. beilstein-archives.org

The primary challenge with many isobenzofuran structures is their stability. The furan (B31954) ring's 1,3-carbons are highly reactive. beilstein-journals.org A key strategy to overcome this is to introduce bulky substituents, such as mesityl groups, at these positions. These sterically congesting groups provide kinetic stabilization, making the molecules significantly less reactive while retaining their favorable electronic properties. beilstein-archives.orgbeilstein-journals.org This approach paves the way for designing large, persistent, and highly delocalized π-systems based on the isobenzofuran core for use in next-generation organic semiconductors. beilstein-archives.org

Optical Properties Research of Isobenzofuran Derivatives

Beyond electronics, isobenzofuran derivatives exhibit a range of interesting optical properties, making them subjects of intense photophysical studies. researchgate.netmanipal.eduresearchgate.net Many of these compounds are fluorescent, emitting light after absorbing it, which opens up applications in areas like sensors, imaging, and organic light-emitting diodes (OLEDs).

Researchers have synthesized various novel isobenzofuran derivatives and evaluated their absorption and emission spectra. researchgate.netsioc-journal.cn For example, new hybrids of 1,3,4-oxadiazole (B1194373) and isobenzofuran have been shown to be luminescent, emitting blue to green light with high quantum efficiency. manipal.edu The specific color and intensity of the emitted light can be fine-tuned by changing the substituent groups attached to the core structure. manipal.edu Some synthesized bis-arylazo derivatives of isobenzofuran emit green fluorescence, while others show promise as fluorophore materials with large Stokes shifts (the difference between the maximum absorption and emission wavelengths). researchgate.net A convenient synthesis method has been developed to produce 1,3-dihydroisobenzofuran derivatives that act as novel fluorophores, with emission wavelengths tunable from 438 to 597 nm. researchgate.net These findings highlight the potential of the isobenzofuran scaffold in the development of new functional dyes and optical materials. researchgate.net

Table 2: Photophysical Properties of Selected Isobenzofuran Derivatives

| Derivative Class | Emission Range (nm) | Key Feature |

|---|---|---|

| 1,3,4-Oxadiazole-isobenzofuran hybrids | 343-393 | High quantum efficiency |

| Bis-arylazo derivatives | 513-549 researchgate.net | Green fluorescence in acetone (B3395972) researchgate.net |

| Tunable 1,3-dihydroisobenzofurans | 438-597 researchgate.net | Large and variable Stokes shifts researchgate.net |

This table summarizes the emission characteristics of different classes of isobenzofuran derivatives as reported in recent studies.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is the cornerstone for the structural elucidation of novel and known chemical compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture of 1-butyl-1,3-dihydroisobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the mapping of the entire carbon-hydrogen framework.

For 1-butyl-1,3-dihydroisobenzofuran, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the protons of the dihydroisobenzofuran ring, and the protons of the butyl substituent. The proton at the C1 position, being a benzylic methine adjacent to an oxygen atom, would appear as a distinct multiplet. The two diastereotopic protons on the C3 methylene (B1212753) group would typically present as two separate doublets due to geminal coupling. rhhz.net The signals for the butyl group would show predictable splitting patterns and integrations corresponding to its CH₂, CH₂, CH₂, and CH₃ groups. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals include those for the aromatic carbons, the C1 and C3 carbons of the heterocyclic ring, and the four distinct carbons of the butyl chain. rsc.org

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for 1-butyl-1,3-dihydroisobenzofuran in CDCl₃ Note: These are estimated values based on data from analogous structures. Actual values may vary.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic (C4-C7) | 7.00 - 7.35 | 121.0 - 141.0 | Multiplet |

| C1-H | ~6.15 | ~85.0 | Triplet/Multiplet |

| C3-H₂ | ~5.20 | ~73.0 | Two Doublets |

| Butyl-CH₂ (α) | ~1.80 | ~36.0 | Multiplet |

| Butyl-CH₂ (β) | ~1.40 | ~28.0 | Multiplet |

| Butyl-CH₂ (γ) | ~1.30 | ~22.5 | Multiplet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz For 1-butyl-1,3-dihydroisobenzofuran, the IR spectrum would confirm the presence of the ether linkage, the aromatic ring, and aliphatic C-H bonds.

Key absorptions would include C-H stretching vibrations for the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic butyl group (just below 3000 cm⁻¹). vscht.cz A strong absorption band corresponding to the C-O-C asymmetric stretching of the cyclic ether would be prominent in the 1100-1050 cm⁻¹ region. clockss.orgpg.edu.pl Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range. amazonaws.com

Interactive Table 2: Characteristic IR Absorption Bands for 1-butyl-1,3-dihydroisobenzofuran

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H | 3000 - 2850 | Strong | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium-Weak | Stretching |

| C-O-C Ether | 1100 - 1050 | Strong | Asymmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the generation and detection of gas-phase ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. semanticscholar.org Techniques like electrospray ionization (ESI) are commonly used for such analyses. rhhz.netrsc.org The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For 1-butyl-1,3-dihydroisobenzofuran, the molecular ion peak [M]⁺ would be observed. A prominent fragment would likely correspond to the loss of the butyl group ([M-57]⁺), resulting in a stable benzylic cation.

Interactive Table 3: Predicted Mass Spectrometry Fragments for 1-butyl-1,3-dihydroisobenzofuran

| m/z Value | Identity |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₄H₉]⁺ (Loss of butyl group) |

Chromatographic Separation and Purification Techniques (e.g., HPLC, UPLC)

Chromatographic methods are essential for the separation of target compounds from reaction mixtures and for their purification and analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the 1,3-dihydroisobenzofuran class of compounds.

These techniques typically employ a reverse-phase methodology, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. sielc.com For 1,3-dihydroisobenzofuran and its derivatives, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape. sielc.com UPLC, which uses columns with smaller particle sizes (<2 µm), allows for faster and more efficient separations compared to traditional HPLC. bldpharm.comgoogle.com These methods are scalable and can be adapted for preparative separation to isolate pure samples of 1-butyl-1,3-dihydroisobenzofuran for further study. sielc.com

Interactive Table 4: Typical Chromatographic Conditions for Analysis of Dihydroisobenzofuran Derivatives

| Parameter | Condition |

|---|---|

| Technique | HPLC / UPLC |

| Column | Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm) google.com |

| Mobile Phase | Acetonitrile / Water Gradient sielc.com |

| Modifier | 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid sielc.com |

Computational and Theoretical Studies in 1,3-Dihydroisobenzofuran Research

In modern chemical research, computational and theoretical studies are indispensable for complementing experimental data. These methods provide deep insights into the molecular properties, reactivity, and electronic structure of compounds like 1,3-dihydroisobenzofurans.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric, spectroscopic, and electronic properties of molecules. nih.gov For derivatives of 1,3-dihydroisobenzofuran, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Predict Spectroscopic Data: Simulate NMR and IR spectra, which can be compared with experimental data to confirm the proposed structure. researchgate.net

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

Studies on complex molecules containing the 1,3-dihydroisobenzofuran scaffold have utilized DFT to understand structure-property relationships. researchgate.net Furthermore, advanced techniques such as molecular dynamics (MD) simulations can predict the dynamic behavior of these molecules in physiological environments, which is crucial for drug design. nih.gov Researchers are also developing more efficient computational approaches, such as using semiempirical models as preconditioners, to accelerate the calculation of molecular properties without sacrificing the accuracy of ab initio methods. dntb.gov.ua

Q & A

Q. What are the established synthetic routes for 1-butyl-1,3-dihydroisobenzofuran derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted phthalaldehyde precursors with alkylating agents. For example, refluxing O-phthaldehyde with N,N-dimethylurea in ethanol under acidic conditions (e.g., HCl) yields crystalline derivatives, followed by slow evaporation from methanol/acetone (9:1) for purification . Optimization includes varying stoichiometry, solvent polarity, and temperature to enhance yield and purity. Catalytic methods, such as fixed-bed dehydrogenation, have been reported for industrial-scale efficiency .

Q. How can researchers access reliable structural data for this compound, given nomenclature discrepancies in databases?

Nomenclature inconsistencies (e.g., "isobenzofuran-1,3-dione" vs. "2-benzofuran-1,3-dione") require cross-referencing CAS Registry Numbers and IUPAC names across authoritative sources like PubChem, NIST Chemistry WebBook, and crystallographic databases (e.g., Acta Crystallographica). Systematic searches using InChIKeys or SMILES strings avoid ambiguity .

Q. What spectroscopic techniques are critical for initial characterization of 1-butyl-1,3-dihydroisobenzofuran derivatives?

Key methods include:

- NMR : - and -NMR to confirm alkyl substitution patterns and ring conformation. For example, diastereotopic protons in the butyl chain show splitting in -NMR .

- IR : Stretching frequencies for C=O (1770–1710 cm) and C-S (if applicable, 650–550 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., m/z 205.3192 for CHNS) .

Q. What strategies are recommended for resolving low yields in crystallization steps?

Slow evaporation from mixed solvents (e.g., methanol/acetone) improves crystal quality. Seeding with pre-formed crystals or adjusting pH to modulate solubility can mitigate issues. For disordered structures (e.g., methyl groups), refining occupancy ratios during X-ray analysis is critical .

Advanced Research Questions

Q. How can hydrogen bonding and π-interactions in crystal structures inform material design?

Intermolecular N–H⋯O and C–H⋯π interactions stabilize supramolecular architectures. For example, R(20) ring motifs in the title compound form 2D polymeric sheets, influencing mechanical and thermal properties. Computational tools (e.g., Mercury CSD) model these interactions for designing functional materials .

Q. What methodologies address contradictions in biological activity data for dihydroisobenzofuran derivatives?

Bioactivity assays must control for stereochemical purity. Pestacin, a 1,3-dihydroisobenzofuran, showed antioxidant (IC 14 µM) and antimycotic activity via radical scavenging and membrane disruption. Dose-response curves and comparative studies with enantiomers (e.g., R vs. S configurations) clarify structure-activity relationships (SAR) .

Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated?

Directing groups (e.g., electron-donating substituents) guide electrophiles to specific positions. For example, fluorophenyl derivatives exhibit meta-selectivity due to steric and electronic effects. DFT calculations predict reactive sites, while in situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Q. What advanced techniques resolve ambiguities in stereochemical assignments?

Q. How do catalytic dehydrogenation methods improve scalability for industrial research?

The "Key Technology Research and Application of Fixed Bed Catalytic Dehydrogenation to Produce Isobenzofuran" project (National Science and Technology Progress Award) achieved >90% yield using Pt/C catalysts under controlled H pressure. Process intensification via microreactors reduces side reactions .

Q. What computational models predict the antioxidant efficacy of dihydroisobenzofuran derivatives?

Docking studies (e.g., AutoDock Vina) simulate interactions with redox-active enzymes (e.g., NADPH oxidase). QSAR models using Hammett constants and frontier molecular orbital (FMO) analysis correlate substituent effects with radical scavenging capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.